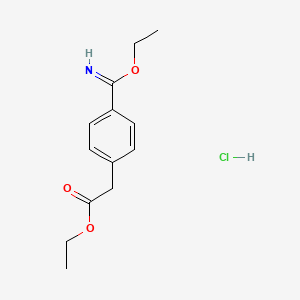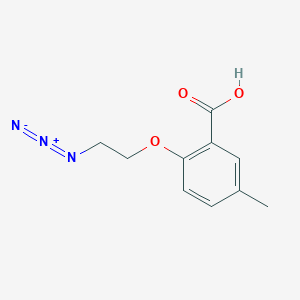
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is 1S/C8H8BrF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is 272.52 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Metabolism Studies
- 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride and related compounds have been studied for their metabolic pathways in biological systems. For example, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, was investigated in rats. This research identified various metabolites, suggesting complex metabolic pathways, including deamination followed by reduction or oxidation, leading to alcohol and carboxylic acid metabolites, and other pathways involving amino group acetylation (Kanamori et al., 2002).
Pharmaceutical Compound Characterization
- Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride, was characterized using spectroscopic and diffractometric techniques to understand its polymorphic forms. These studies are crucial for pharmaceutical development and quality control (Vogt et al., 2013).
Synthesis and Characterization of Derivatives
- Research has been conducted on the synthesis of various derivatives of 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride and related compounds. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative, involved several steps and provided insights into efficient synthetic methods for complex molecules (Hirokawa et al., 2000).
Chemical Reactions and Interactions
- Studies have been conducted on the reactions of compounds similar to 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride. For example, the gas-phase reactions of the methylamine radical cations with halogenated ethenes were investigated to understand the reaction mechanisms and efficiency, providing fundamental insights into chemical interactions and reactivities (Nixdorf & Grützmacher, 1999).
Biochemical and Medicinal Chemistry Applications
- Compounds structurally related to 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride have been explored in biochemical and medicinal chemistry contexts. For instance, certain derivatives were synthesized and evaluated for their binding characteristics as potential SPECT imaging agents for sigma-1 and sigma-2 binding sites, highlighting their potential in diagnostic imaging and drug development (He et al., 1993).
Safety and Hazards
The compound has been assigned the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The bromine and fluorine atoms could potentially form halogen bonds with proteins, influencing their activity .
Pharmacokinetics
Factors such as its molecular weight (27252 g/mol ), and its physical properties like melting point and boiling point, could influence its pharmacokinetics .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSJFGZNFOVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)
![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)

